Methyl 3-bromo-6-cyano-2-methylbenzoate
Description
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Properties
IUPAC Name |
methyl 3-bromo-6-cyano-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-8(11)4-3-7(5-12)9(6)10(13)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPRRPCPTLQWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 3-bromo-6-cyano-2-methylbenzoate chemical properties and stability
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, stability, and handling of Methyl 6-bromo-3-cyano-2-methylbenzoate, a versatile building block in modern synthetic chemistry. With full editorial control, this document is structured to deliver practical, field-proven insights beyond a standard technical data sheet.
Chemical Identity and Molecular Structure
Methyl 6-bromo-3-cyano-2-methylbenzoate is a polysubstituted aromatic ester. The strategic placement of a bromine atom, a cyano group, and a methyl group on the benzoate core imparts a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex organic molecules.
IUPAC Name: Methyl 6-bromo-3-cyano-2-methylbenzoate CAS Number: 99365-44-3 Molecular Formula: C₁₀H₈BrNO₂ Molecular Weight: 254.08 g/mol
The structural arrangement of the substituents is critical to its reactivity. The electron-withdrawing nature of the bromo and cyano groups, combined with the electron-donating effect of the methyl group, creates a nuanced electronic landscape across the aromatic ring.
Physicochemical Properties
Precise experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes key physicochemical properties, with some values estimated based on structurally similar compounds.
| Property | Value | Source/Comment |
| Melting Point | Not available | Likely a solid at room temperature. |
| Boiling Point | Not available | Expected to be high, likely decomposing before boiling at atmospheric pressure. |
| Solubility | Poorly soluble in water. Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Based on the properties of similar aromatic esters. |
| Appearance | Expected to be a white to off-white solid. | Based on analogous compounds. |
Synthesis and Purification
The synthesis of Methyl 6-bromo-3-cyano-2-methylbenzoate typically involves a multi-step sequence, starting from a more readily available precursor. The general synthetic strategy involves the formation of the polysubstituted benzoic acid followed by esterification.
Synthesis of the Carboxylic Acid Precursor: 6-Bromo-3-cyano-2-methylbenzoic acid
A common route to the carboxylic acid precursor involves the sequential functionalization of a simpler benzoic acid derivative.[1]
-
Bromination: The synthesis often starts with a suitable 2-methylbenzoic acid derivative. Bromination is achieved via electrophilic aromatic substitution using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃).[1] The reaction conditions, such as temperature and solvent, are crucial for achieving the desired regioselectivity.
-
Cyanation: The introduction of the cyano group can be accomplished through a nucleophilic substitution reaction on a bromo-precursor, often employing a cyanide salt like sodium cyanide (NaCN) or copper(I) cyanide (CuCN).[1] This step requires careful handling due to the toxicity of cyanide reagents.
Esterification
The final step is the esterification of 6-bromo-3-cyano-2-methylbenzoic acid with methanol. This can be achieved through several standard methods:
-
Fischer Esterification: Reaction with an excess of methanol in the presence of a strong acid catalyst (e.g., sulfuric acid).
-
Reaction with Methylating Agents: Use of reagents like methyl iodide or dimethyl sulfate in the presence of a base.
The choice of method depends on the scale of the reaction and the desired purity of the final product.
Figure 1: A generalized workflow for the synthesis of Methyl 6-bromo-3-cyano-2-methylbenzoate.
Purification
Purification of the final product is typically achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel. The choice of the purification method depends on the nature of the impurities.
Chemical Reactivity and Stability
The reactivity of Methyl 6-bromo-3-cyano-2-methylbenzoate is dictated by its functional groups: the bromo substituent, the cyano group, and the methyl ester.
-
Bromo Group: The bromine atom is a good leaving group and can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds at this position.[2] It can also undergo nucleophilic aromatic substitution under certain conditions.
-
Cyano Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.[2] Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.
-
Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups, such as amides or alcohols (via reduction).
Stability: The compound is expected to be stable under normal laboratory conditions.[3] However, it should be protected from strong oxidizing agents, strong acids, and strong bases.[3] Exposure to moisture over prolonged periods may lead to hydrolysis of the ester and cyano groups. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place.[3]
Spectroscopic Data (Predicted)
¹H NMR
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the protons of the methyl group on the ring. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electronic effects of the substituents.
¹³C NMR
The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the cyano carbon, the aromatic carbons, and the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:
-
C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.[4]
-
C=O stretch (ester): A strong, sharp band around 1720-1740 cm⁻¹.
-
C-O stretch (ester): Bands in the 1000-1300 cm⁻¹ region.
-
Aromatic C-H and C=C stretches: Characteristic bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the methoxy group (-OCH₃) and the bromo group (-Br). The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M+2 peak.
Safety and Handling
While a specific safety data sheet (SDS) for Methyl 6-bromo-3-cyano-2-methylbenzoate is not widely available, the hazards can be inferred from structurally related compounds containing bromo and cyano functionalities.
Potential Hazards:
-
Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin, due to the presence of the cyano group.[5][6]
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[5][6]
-
Combustion Products: Combustion may produce toxic and corrosive gases, including hydrogen bromide, hydrogen cyanide, and oxides of nitrogen.[5]
Recommended Safety Precautions:
-
Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]
Applications in Research and Development
Methyl 6-bromo-3-cyano-2-methylbenzoate is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[2] Its multifunctional nature allows for the construction of complex molecular architectures. Potential applications include its use as an intermediate in the synthesis of:
-
Pharmaceuticals: The substituted benzonitrile and benzoate moieties are present in various biologically active compounds.[2]
-
Agrochemicals: As a scaffold for the development of new pesticides and herbicides.
-
Functional Materials: For the synthesis of novel dyes, polymers, and electronic materials.
The unique combination of reactive sites on this molecule provides a versatile platform for the introduction of further chemical diversity, making it a key component in the discovery and development of new chemical entities.
References
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BenchChem. 6-Bromo-3-cyano-2-methylbenzoic acid | 1805519-46-3.
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New Jersey Department of Health. Common Name: BROMOBENZYL CYANIDE HAZARD SUMMARY.
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BenchChem. 6-Bromo-3-cyano-2-methylbenzoic acid | 1805519-46-3.
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Tokyo Chemical Industry. SAFETY DATA SHEET.
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ChemicalBook. Methyl benzoate | 93-58-3.
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PubChem. Bromobenzyl Cyanide | C8H6BrN | CID 22044.
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Scribd. Methyl Benzoate Nitration Lab | PDF.
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Flinn Scientific. Methyl Benzoate SDS (Safety Data Sheet).
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Cheméo. Chemical Properties of 1,2,4,5-tetramethylcyclohexane, cis.
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Parchem. Methyl 6-bromo-3-cyano-2-methylbenzoate (Cas 99365-44-3).
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PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O.
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PubMed. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics.
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BenchChem. Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid.
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Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester.
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R Discovery. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
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An In-depth Technical Guide to Methyl 3-bromo-6-cyano-2-methylbenzoate: Synthesis, Safety, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-6-cyano-2-methylbenzoate is a unique trifunctionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its strategic placement of a bromine atom, a cyano group, and a methyl ester on a benzoate scaffold offers multiple avenues for chemical modification, making it an attractive starting material for the synthesis of complex molecular architectures. The interplay of the electron-withdrawing cyano and bromo groups with the methyl ester and methyl group on the aromatic ring creates a distinct electronic and steric environment, influencing its reactivity and potential biological activity. This guide provides a comprehensive overview of its synthesis, safety considerations, and applications, with a focus on its utility in the development of novel therapeutics.
Physicochemical Properties and Structural Characterization
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₈BrNO₂ | Based on its chemical structure. |
| Molecular Weight | 254.08 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline solid | Aromatic esters of this size are typically solids at room temperature. |
| Melting Point | Estimated in the range of 100-150 °C | The presence of polar bromo and cyano groups, along with the rigid aromatic structure, would lead to a relatively high melting point. For comparison, 4-bromo-3-methylbenzoic acid has a melting point of 152°C.[2] |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF, DMF). Poorly soluble in water. | The ester and cyano groups provide some polarity, while the aromatic ring and bromo group contribute to its organic solubility. |
| Stability | Stable under normal laboratory conditions. | Substituted benzoates are generally stable compounds. |
Structural Characterization:
The structure of Methyl 3-bromo-6-cyano-2-methylbenzoate can be unequivocally confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons (around 3.9 ppm), a singlet for the aromatic methyl protons (around 2.5 ppm), and two doublets in the aromatic region (likely between 7.5 and 8.0 ppm) corresponding to the two aromatic protons.
-
¹³C NMR: Characteristic signals would be observed for the ester carbonyl carbon (around 165 ppm), the cyano carbon (around 115-120 ppm), and the aromatic carbons, with their chemical shifts influenced by the various substituents.[1]
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl stretch for the ester (around 1720-1740 cm⁻¹), a sharp nitrile stretch (around 2220-2240 cm⁻¹), and C-H and C=C stretching frequencies characteristic of the substituted aromatic ring.[2]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Safety and Handling: A Proactive Approach
A specific Material Safety Data Sheet (MSDS) for Methyl 3-bromo-6-cyano-2-methylbenzoate is not currently available. Therefore, a cautious approach to handling is imperative, drawing upon the known hazards of its constituent functional groups and structurally related molecules.
Hazard Analysis:
-
Aromatic Bromo Compounds: Halogenated hydrocarbons can be toxic and may cause irritation to the skin, eyes, and respiratory tract.[3]
-
Cyano Compounds (Nitriles): Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Upon hydrolysis or under acidic conditions, they can release hydrogen cyanide gas, which is highly toxic.[4]
-
Benzoate Esters: While generally of low toxicity, some esters can be irritants.
Inferred GHS Hazard Statements (Precautionary):
| Hazard Class | Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled. |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation. |
Personal Protective Equipment (PPE) and Engineering Controls:
A stringent safety protocol is essential when working with this compound.
Handling and Storage:
-
Handling: Always handle Methyl 3-bromo-6-cyano-2-methylbenzoate in a well-ventilated chemical fume hood.[5] Avoid generating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Synthesis of Methyl 3-bromo-6-cyano-2-methylbenzoate: A Proposed Experimental Protocol
The synthesis of Methyl 3-bromo-6-cyano-2-methylbenzoate can be envisioned through a multi-step sequence starting from a readily available substituted toluene. The following protocol is a proposed route based on established organic chemistry principles and synthetic methods for analogous compounds.[2][6]
Step 1: Bromination of 2-Methylbenzoic Acid
-
To a solution of 2-methylbenzoic acid in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of iron(III) bromide (FeBr₃).
-
Slowly add a stoichiometric amount of bromine (Br₂) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to a gentle reflux (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-2-methylbenzoic acid.
Step 2: Esterification to Methyl 3-bromo-2-methylbenzoate
-
Dissolve the 3-bromo-2-methylbenzoic acid from the previous step in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Methyl 3-bromo-2-methylbenzoate.
Step 3: Cyanation to Methyl 3-bromo-6-cyano-2-methylbenzoate
-
In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-bromo-2-methylbenzoate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add copper(I) cyanide (CuCN).
-
Heat the reaction mixture to a high temperature (e.g., 150-200 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture and pour it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper cyanide complex.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure Methyl 3-bromo-6-cyano-2-methylbenzoate.
Applications in Drug Discovery and Organic Synthesis
The unique arrangement of functional groups in Methyl 3-bromo-6-cyano-2-methylbenzoate makes it a highly valuable intermediate for the synthesis of diverse molecular scaffolds, particularly in the field of drug discovery.
1. Site for Cross-Coupling Reactions:
The bromine atom serves as a key handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[1] This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, at this position, enabling the exploration of the chemical space around the core structure.
2. Modification of the Cyano Group:
The cyano group is a versatile functional group that can be transformed into several other functionalities:
-
Reduction: The nitrile can be reduced to a primary amine, which can then be further derivatized.
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid, providing another point for modification.
-
Cyclization Reactions: The cyano group can participate in cyclization reactions to form heterocyclic rings, which are prevalent in many drug molecules.
3. Ester Group Manipulation:
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or converted to other functional groups.
Potential Therapeutic Areas:
While specific biological activities of Methyl 3-bromo-6-cyano-2-methylbenzoate have not been reported, its structural motifs are present in compounds with a wide range of therapeutic applications. Substituted benzoates and nitriles are found in drugs targeting various diseases, including cancer, inflammation, and infectious diseases. The ability to readily diversify the structure of this compound makes it an excellent starting point for library synthesis in high-throughput screening campaigns to identify novel bioactive molecules.
Conclusion
Methyl 3-bromo-6-cyano-2-methylbenzoate represents a promising and versatile building block for organic synthesis and medicinal chemistry. While a dedicated safety data sheet is not yet available, a thorough understanding of the hazards associated with its functional groups allows for its safe handling with appropriate precautions. The proposed synthetic route provides a practical approach to its preparation, opening the door for its use in the synthesis of complex molecules. The strategic positioning of its three distinct functional groups offers a rich platform for chemical diversification, making it a valuable tool for researchers and scientists engaged in the design and development of novel therapeutics. As the demand for new and effective drugs continues to grow, the utility of such well-designed molecular scaffolds will undoubtedly play a crucial role in advancing the frontiers of drug discovery.
References
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University of California, Santa Barbara. Hazards Of Functional Groups. EHS. Available at: [Link]
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ILO Encyclopaedia of Occupational Health and Safety. Cyano Compounds. Available at: [Link]
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Technical Whitepaper: Strategic SAR & Synthetic Utility of 3-Bromo-6-cyano-2-methylbenzoate Derivatives
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It treats 3-bromo-6-cyano-2-methylbenzoate (CAS 1805488-00-9) not just as a chemical, but as a privileged scaffold for generating axially chiral (atropisomeric) bioactive ligands, particularly relevant in the design of Nuclear Receptor Antagonists (e.g., Mineralocorticoid or Androgen Receptors) and Kinase Inhibitors.
Executive Summary: The "Privileged" Atropisomeric Scaffold
In modern drug discovery, "escaping flatland" (increasing Fsp³ character or introducing axial chirality) is a proven strategy to improve solubility and selectivity. The 3-bromo-6-cyano-2-methylbenzoate scaffold represents a high-value "molecular hinge."
Unlike simple benzoates, this specific substitution pattern (2-Me, 3-Br, 6-CN) offers a unique "Push-Pull-Lock" mechanism:
-
The Lock (2-Methyl): Provides steric bulk to restrict rotation of the C1-carbonyl or C3-biaryl bonds, enabling the design of atropisomers.
-
The Pull (6-Cyano): A strong electron-withdrawing group (EWG) that modulates the pKa of the parent acid and serves as a metabolic "anchor" (resistant to oxidation).
-
The Push/Handle (3-Bromo): A reactive handle for palladium-catalyzed cross-coupling, positioned in a sterically crowded environment that favors selectivity.
This guide details the Structure-Activity Relationship (SAR) of this core, focusing on its utility in synthesizing next-generation Non-Steroidal Mineralocorticoid Receptor Antagonists (MRAs) and Kinase Inhibitors .
Structure-Activity Relationship (SAR) Matrix
The biological activity of derivatives based on this scaffold is governed by the precise interplay of steric and electronic effects.
The Core Pharmacophore Map
| Position | Substituent | Electronic Effect | Steric Effect | SAR Function & Causality |
| C-1 | Ester/Acid | Acceptor | High | The Warhead: In prodrug form (ester), it improves permeability. Hydrolysis to the acid (or conversion to amide) creates a salt-bridge interaction with arginine/lysine residues in the target pocket (e.g., Arg817 in MR). |
| C-2 | Methyl | Donor (+I) | Critical | The Conformational Lock: This "Magic Methyl" forces the substituent at C-1 and any biaryl at C-3 out of planarity. Removal of this methyl group typically collapses bioactivity by allowing free rotation (entropic penalty). |
| C-3 | Bromine | Weak Deactivator | Medium | The Diversity Vector: The bromine is the site for Suzuki-Miyaura coupling. The resulting biaryl system extends into the hydrophobic sub-pocket. The C-2 methyl ensures this new ring adopts a specific dihedral angle (typically 60-90°). |
| C-6 | Cyano | Strong Acceptor (-M) | Low | The Electronic Tuner: It lowers the LUMO energy of the ring, making the core less susceptible to oxidative metabolism (CYP450 blocking). It also acts as a specific H-bond acceptor for backbone amides in the receptor. |
Mechanistic Insight: The "Ortho-Effect"
The juxtaposition of the 2-Methyl and 3-Bromo groups is the defining feature of this SAR.
-
Observation: In Pd-catalyzed couplings, the oxidative addition into the C3-Br bond is slower than in unhindered systems.
-
Causality: The ortho-methyl group creates steric hindrance.
-
Advantage: Once coupled, the resulting biaryl bond is rigid. This rigidity reduces the entropic cost of binding to the target protein, often resulting in nanomolar (nM) potency compared to micromolar potency of non-methylated analogs.
Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling at C-3
Objective: To functionalize the C-3 position while preserving the nitrile and ester groups. This is the primary workflow for library generation.
Reagents:
-
Substrate: Methyl 3-bromo-6-cyano-2-methylbenzoate (1.0 eq)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 eq)
-
Catalyst: Pd(OAc)₂ (5 mol%) + S-Phos (10 mol%)
-
Base: K₃PO₄ (3.0 eq)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and K₃PO₄. Seal and purge with Argon for 5 minutes. Reason: Oxygen poisons the active Pd(0) species.
-
Catalyst Addition: Add Pd(OAc)₂ and S-Phos (pre-complexed if possible). Reason: S-Phos is chosen specifically for sterically hindered aryl chlorides/bromides (the 2-Me effect).
-
Solvation: Add degassed Toluene/Water mixture via syringe.
-
Activation: Heat the mixture to 100°C for 12 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Validation Check:
-
Monitoring: TLC should show the disappearance of the starting material (Rf ~0.6 in 4:1 Hex/EtOAc) and appearance of a fluorescent biaryl spot.
-
Self-Validating Step: If the reaction stalls, add 5 mol% more catalyst. The 2-methyl group can significantly retard the reaction rate; high temperature is non-negotiable.
Protocol B: Hydrolysis to the Active Acid
Objective: Convert the ester prodrug to the active carboxylic acid pharmacophore.
-
Dissolve the C3-substituted ester in THF/MeOH (1:1).
-
Add LiOH (2.0 eq, 1M aqueous solution).
-
Stir at 40°C. Note: The 2,6-disubstitution makes the ester sterically shielded. Room temperature hydrolysis is often too slow.
-
Acidify with 1N HCl to pH 3 to precipitate the product.
Visualization of SAR & Synthesis Pathways
The following diagrams illustrate the divergent synthesis capabilities and the pharmacophore logic.
Diagram: Divergent Synthesis Workflow
This flowchart demonstrates how the scaffold serves as a central hub for drug library generation.
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the Br, CN, and Ester groups.
Diagram: The "Lock and Key" Pharmacophore
This diagram visualizes the steric clash that enforces the bioactive conformation.
Caption: The 2-Methyl group acts as the steric "Lock," forcing the C3 and C1 substituents into a twisted, bioactive conformation.
Quantitative Data Summary
The table below summarizes typical physicochemical property shifts observed when modifying this scaffold, based on general medicinal chemistry principles for benzoic acid derivatives [1, 2].
| Modification | Effect on LogP | Effect on pKa (Acid) | Metabolic Stability (t½) | Comment |
| Parent Scaffold | 2.2 - 2.5 | ~3.5 | High | Balanced profile for oral bioavailability. |
| Remove 6-CN | +0.4 | ~4.2 | Low | Loss of metabolic block; ring becomes electron-rich (oxidation prone). |
| Remove 2-Me | -0.2 | ~3.5 | Low | Loss of atropisomerism; molecule becomes planar (loss of potency). |
| 3-Br → 3-Ph | +1.5 | ~3.6 | Medium | Significant increase in lipophilicity; requires polar groups elsewhere to compensate. |
References
-
PubChem. (2025). 3-Bromo-2-hydroxy-6-methylbenzoic acid (Analogous Scaffold Data). National Library of Medicine. Retrieved from [Link]
The Strategic Utility of Methyl 3-bromo-6-cyano-2-methylbenzoate in Modern Medicinal Chemistry: A Technical Guide
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the intricate landscape of medicinal chemistry, the identification and utilization of versatile chemical building blocks are paramount to the efficient discovery and development of novel therapeutics. Methyl 3-bromo-6-cyano-2-methylbenzoate, a polysubstituted aromatic compound, has emerged as a strategic intermediate, offering a unique convergence of reactive sites that empower chemists to construct complex molecular architectures. This guide provides an in-depth technical overview of the applications of Methyl 3-bromo-6-cyano-2-methylbenzoate, exploring its synthetic potential and highlighting its role in the generation of medicinally relevant scaffolds.
The intrinsic value of this molecule lies in the orthogonal reactivity of its key functional groups: a bromine atom, a cyano group, and a methyl ester, all strategically positioned on a methylated benzene ring. This arrangement of both electron-withdrawing (bromo and cyano) and electron-donating (methyl) substituents creates a unique electronic and steric environment, influencing the reactivity of the aromatic core and the appended functionalities. The bromine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through a variety of cross-coupling reactions. The cyano group can be elaborated into a range of other functionalities or act as a key pharmacophoric element. The methyl ester provides a site for modification or hydrolysis to the corresponding carboxylic acid, enabling further derivatization or modulation of physicochemical properties.
This guide will delve into the core applications of Methyl 3-bromo-6-cyano-2-methylbenzoate, providing insights into the strategic considerations behind its use in synthetic campaigns and offering practical, field-proven methodologies for its derivatization.
Core Reactivity and Synthetic Applications: A Gateway to Molecular Diversity
The strategic placement of the bromo, cyano, and methyl ester groups on the 2-methylbenzoic acid framework makes Methyl 3-bromo-6-cyano-2-methylbenzoate a powerful tool for the synthesis of diverse heterocyclic and polycyclic systems. The following sections will detail the primary transformations that underscore its utility in medicinal chemistry.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Key Bonds
The bromine substituent at the 3-position is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for the construction of biaryl and other complex scaffolds.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the aromatic ring of Methyl 3-bromo-6-cyano-2-methylbenzoate and a variety of boronic acids or esters. This is a highly reliable and functional group tolerant method for accessing biaryl structures, which are prevalent in many classes of therapeutic agents, including kinase inhibitors and GPCR modulators.
-
Heck and Sonogashira Couplings: The Heck reaction allows for the introduction of alkenyl groups, while the Sonogashira coupling facilitates the installation of terminal alkynes. These transformations are invaluable for creating rigidified scaffolds and for introducing functionalities that can serve as handles for further chemical modification or as key binding elements within a protein target.
The choice of catalyst, ligand, base, and solvent system is critical for optimizing these reactions and can be tailored to the specific substrates being coupled.
Nucleophilic Aromatic Substitution (SNAr) and Chan-Lam Coupling: Introducing Heteroatoms
While less reactive than their palladium-catalyzed counterparts, the bromine atom can undergo nucleophilic aromatic substitution with activated nucleophiles. More commonly, copper-catalyzed methods like the Chan-Lam coupling can be employed to form carbon-nitrogen and carbon-oxygen bonds with amines, amides, and alcohols. This provides a direct route to anilines and phenol ethers, which are important pharmacophores in their own right.
Transformations of the Cyano Group: A Versatile Functional Handle
The cyano group at the 6-position is not merely a passive substituent; it is a versatile functional group that can be transformed into a variety of other functionalities:
-
Reduction to an Amine: The cyano group can be readily reduced to a primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This opens up a vast array of subsequent chemical modifications, including amidation, sulfonylation, and reductive amination, to introduce diverse side chains and modulate biological activity.
-
Hydrolysis to a Carboxylic Acid: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid. This transformation, in conjunction with the hydrolysis of the methyl ester, can lead to the formation of dicarboxylic acids, which can be useful as scaffolds or for engaging with specific binding pockets in a biological target.
-
Participation in Cyclization Reactions: The cyano group can act as an electrophile or a precursor to a reactive intermediate in a variety of cyclization reactions to form heterocyclic rings, such as pyridines, pyrimidines, and quinazolines. These heterocycles are privileged structures in medicinal chemistry due to their ability to engage in a wide range of biological interactions.
Manipulation of the Methyl Ester: Modulating Physicochemical Properties
The methyl ester at the 1-position offers a straightforward handle for modulating the physicochemical properties of the molecule, such as solubility and metabolic stability.
-
Hydrolysis to the Carboxylic Acid: Saponification of the methyl ester to the corresponding carboxylic acid is a common transformation that introduces a polar, ionizable group. Carboxylic acids are frequently key binding motifs in drug molecules, capable of forming strong hydrogen bonds and salt bridges with protein targets.
-
Amidation: The methyl ester can be converted to a wide range of amides through reaction with primary or secondary amines. This transformation is a cornerstone of medicinal chemistry for exploring structure-activity relationships, as the nature of the amide substituent can be readily varied to fine-tune potency, selectivity, and pharmacokinetic properties.
Medicinal Chemistry Applications: Building Blocks for Next-Generation Therapeutics
The synthetic versatility of Methyl 3-bromo-6-cyano-2-methylbenzoate makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. While specific examples of marketed drugs derived directly from this starting material are not extensively documented in the public domain, its potential applications can be inferred from the types of scaffolds it can generate.
Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core, often a substituted purine, pyrimidine, or quinazoline, which occupies the ATP-binding site of the enzyme. The reactivity of Methyl 3-bromo-6-cyano-2-methylbenzoate allows for the construction of such heterocyclic systems. For instance, the cyano group and the adjacent methyl group can be elaborated into a fused pyrimidine ring, while the bromo substituent can be used to introduce the requisite side chains that confer selectivity and potency.
Metabolic Enzyme Modulators
Metabolic pathways are increasingly recognized as attractive targets for therapeutic intervention, particularly in oncology and metabolic diseases. Substituted benzoates have been identified as inhibitors of key metabolic enzymes. For example, derivatives of methyl benzoate have been shown to inhibit malate dehydrogenase (MDH), an enzyme involved in cellular metabolism. The structural features of Methyl 3-bromo-6-cyano-2-methylbenzoate provide a framework for the design of novel inhibitors of metabolic enzymes, where the various substituents can be tailored to optimize interactions with the enzyme's active site.
GPCR Ligands
G-protein coupled receptors (GPCRs) are a major class of drug targets. The biaryl and heteroaryl scaffolds readily accessible from Methyl 3-bromo-6-cyano-2-methylbenzoate are common motifs in GPCR ligands. The ability to systematically vary the substituents on the aromatic rings through cross-coupling and other reactions allows for the fine-tuning of receptor affinity and functional activity.
Experimental Protocols: A Practical Guide to Key Transformations
The following section provides a representative, step-by-step protocol for a key synthetic transformation utilizing Methyl 3-bromo-6-cyano-2-methylbenzoate.
Protocol: Suzuki-Miyaura Coupling of Methyl 3-bromo-6-cyano-2-methylbenzoate with Phenylboronic Acid
Objective: To synthesize Methyl 6-cyano-2-methyl-[1,1'-biphenyl]-3-carboxylate.
Materials:
-
Methyl 3-bromo-6-cyano-2-methylbenzoate
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add Methyl 3-bromo-6-cyano-2-methylbenzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol (e.g., 30 mL toluene, 10 mL ethanol) and 10 mL of water to the flask.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Table 1: Summary of Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / PPh₃ | A common and effective catalyst system for Suzuki couplings. |
| Base | K₂CO₃ | A mild base suitable for promoting the transmetalation step. |
| Solvent | Toluene/Ethanol/Water | A biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80 °C | Provides sufficient thermal energy to drive the reaction to completion without significant decomposition. |
| Atmosphere | Inert (N₂ or Ar) | Prevents the oxidation of the palladium catalyst. |
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of Methyl 3-bromo-6-cyano-2-methylbenzoate.
Figure 1: Key synthetic transformations of Methyl 3-bromo-6-cyano-2-methylbenzoate.
Figure 2: A representative synthetic workflow for generating a diverse library of compounds.
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
Methyl 3-bromo-6-cyano-2-methylbenzoate represents a highly valuable and versatile building block for medicinal chemistry. Its unique combination of orthogonally reactive functional groups provides a powerful platform for the efficient construction of complex molecular architectures. From the generation of privileged heterocyclic scaffolds for kinase inhibitors to the synthesis of novel modulators of metabolic enzymes, the applications of this compound are broad and impactful. By understanding the nuances of its reactivity and employing robust synthetic methodologies, researchers and drug development professionals can leverage the full potential of Methyl 3-bromo-6-cyano-2-methylbenzoate to accelerate the discovery of next-generation therapeutics.
References
- BenchChem. (n.d.). 6-Bromo-3-cyano-2-methylbenzoic acid | 1805519-46-3.
- BenchChem. (n.d.). Methyl 3-bromo-2-cyano-6-methylbenzoate|1805189-40-5.
- Parchem. (n.d.). Methyl 6-bromo-3-cyano-2-methylbenzoate (Cas 99365-44-3).
-
Lee, J., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8631-8646. Retrieved from [Link]
Troubleshooting & Optimization
Technical Support Center: Navigating Steric Hindrance in 2-Methyl Substituted Benzoate Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenges associated with steric hindrance in reactions involving 2-methyl substituted benzoates. The presence of a methyl group at the ortho position to the carboxylate function significantly impedes the approach of reagents, necessitating specialized strategies to achieve desired chemical transformations. This resource is designed to provide not only solutions but also the underlying mechanistic reasoning to empower your experimental design.
Section 1: Esterification of 2-Methylbenzoic Acid
The formation of an ester from 2-methylbenzoic acid is a classic example of a sterically hindered reaction. Standard Fischer esterification conditions often result in low yields or require harsh conditions.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My standard Fischer esterification of 2-methylbenzoic acid with methanol is giving me a very low yield. What is the primary reason for this?
A1: The low yield is primarily due to steric hindrance. The ortho-methyl group on the benzoic acid backbone physically blocks the incoming methanol nucleophile from attacking the carbonyl carbon.[2] This steric congestion raises the activation energy for the formation of the tetrahedral intermediate, which is a key step in the Fischer esterification mechanism.[4]
Q2: What alternative methods can I use to efficiently esterify 2-methylbenzoic acid?
A2: For sterically hindered carboxylic acids like 2-methylbenzoic acid, more potent activation methods are required. The Yamaguchi esterification is a highly effective alternative.[5][6][7] This method involves the conversion of the carboxylic acid into a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[5][6][7][8]
The success of the Yamaguchi esterification lies in the formation of a highly reactive acyl-substituted DMAP intermediate, which is less sterically hindered and more electrophilic, allowing for a rapid reaction with the alcohol.[5][6]
Another approach is to use a solid acid catalyst, such as a zirconium/titanium-based catalyst, which has shown effectiveness in catalyzing the esterification of benzoic acids with various steric and electronic properties.[9]
Troubleshooting Guide: Esterification
| Issue | Probable Cause | Recommended Solution |
| Low to no ester formation with Fischer esterification | Steric hindrance from the ortho-methyl group preventing nucleophilic attack by the alcohol.[2] | Switch to a more powerful esterification protocol like the Yamaguchi esterification.[5][6][7] Alternatively, consider using microwave-assisted conditions which can sometimes overcome the activation energy barrier.[1][10] |
| Yamaguchi esterification yield is still suboptimal. | Incomplete formation of the mixed anhydride or decomposition of reagents. | Ensure all reagents are anhydrous, as water can hydrolyze the Yamaguchi reagent and the mixed anhydride. Use freshly distilled solvents and high-purity reagents. |
| Side product formation. | Potential for the alcohol to react with the Yamaguchi reagent directly. | The standard two-step Yamaguchi protocol, where the mixed anhydride is formed first before the addition of the alcohol and DMAP, can minimize this side reaction.[5] |
Experimental Protocol: Yamaguchi Esterification of 2-Methylbenzoic Acid
Materials:
-
2-Methylbenzoic acid
-
2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, inert-atmosphere flask, add 2-methylbenzoic acid and anhydrous toluene.
-
Add triethylamine (1.1 eq) to the solution and stir.
-
Slowly add 2,4,6-trichlorobenzoyl chloride (1.05 eq) and stir at room temperature for 2 hours to form the mixed anhydride.
-
In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (1.2 eq) in anhydrous toluene.
-
Slowly add the mixed anhydride solution to the alcohol/DMAP solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 2: Hydrolysis of 2-Methyl Substituted Benzoate Esters
The hydrolysis of esters derived from 2-methylbenzoic acid is also challenging due to steric hindrance around the carbonyl carbon.
Frequently Asked Questions (FAQs)
Q1: I am unable to hydrolyze my methyl 2-methylbenzoate using standard aqueous NaOH or HCl. Why is this reaction so difficult?
A1: Similar to esterification, the ortho-methyl group shields the carbonyl carbon from the attack of hydroxide or water nucleophiles.[11] This steric hindrance significantly slows down the rate of the typical bimolecular acyl-oxygen cleavage (BAc2) mechanism.[12][13]
Q2: Are there alternative hydrolysis mechanisms that can be exploited for hindered esters?
A2: Yes, for methyl esters of highly hindered acids, the reaction can sometimes proceed through a bimolecular alkyl-oxygen cleavage (BAl2) mechanism, which is essentially an SN2 reaction where the hydroxide ion attacks the methyl group of the ester, with the carboxylate acting as the leaving group.[12] However, this is generally a minor pathway.
A more practical approach is to use more forcing conditions, such as high temperatures (200–300 °C) with dilute aqueous KOH, which has been shown to quantitatively hydrolyze even highly hindered esters like methyl 2,4,6-trimethylbenzoate.[14] Another effective method involves using a non-aqueous solvent system, such as NaOH in a mixture of methanol and dichloromethane, which can facilitate the saponification of hindered esters at room temperature.[15][16]
Troubleshooting Guide: Hydrolysis
| Issue | Probable Cause | Recommended Solution |
| Incomplete hydrolysis under standard conditions. | Steric hindrance preventing nucleophilic attack at the carbonyl carbon.[11] | Increase the reaction temperature significantly (200-300 °C) in a sealed vessel with dilute aqueous base.[14] Alternatively, employ a non-aqueous hydrolysis system (e.g., NaOH in MeOH/CH2Cl2).[15][16] |
| Decomposition of starting material or product at high temperatures. | Thermal instability of the molecule. | If high temperatures are not tolerated, the non-aqueous hydrolysis method at room temperature is a milder alternative.[15][16] |
Experimental Protocol: High-Temperature Hydrolysis of Methyl 2-Methylbenzoate
Materials:
-
Methyl 2-methylbenzoate
-
2% Potassium hydroxide (KOH) aqueous solution
-
High-pressure reaction vessel
Procedure:
-
Place methyl 2-methylbenzoate and the 2% KOH solution in a high-pressure reaction vessel.
-
Seal the vessel and heat to 250 °C for 30 minutes with stirring.
-
Cool the vessel to room temperature and carefully vent any pressure.
-
Transfer the reaction mixture to a beaker and acidify with concentrated HCl until a precipitate forms.
-
Collect the precipitated 2-methylbenzoic acid by vacuum filtration and wash with cold water.
-
Dry the product in a vacuum oven.
Section 3: Cross-Coupling Reactions of 2-Methyl Substituted Benzoates
While less common, 2-methyl substituted benzoates can be used in cross-coupling reactions, typically after conversion to a more reactive derivative like an aryl halide or triflate.
Frequently Asked Questions (FAQs)
Q1: I want to perform a Suzuki-Miyaura coupling with a 2-methyl substituted benzoate derivative. What are the key considerations?
A1: The benzoate itself is not a suitable coupling partner. You will first need to convert the benzoic acid to an aryl halide (e.g., bromide or iodide) or an aryl triflate. The subsequent Suzuki-Miyaura coupling will still be challenging due to the steric hindrance of the ortho-methyl group, which can impede the oxidative addition and reductive elimination steps in the catalytic cycle.[17][18]
Q2: What modifications to the Suzuki-Miyaura protocol can improve the yield for these hindered substrates?
A2: For sterically hindered aryl halides, using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can significantly improve the reaction outcome.[19] These ligands promote the oxidative addition of the hindered aryl halide to the palladium center and facilitate the subsequent steps of the catalytic cycle. Additionally, a strong base like potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3) is often beneficial.[17]
Troubleshooting Guide: Cross-Coupling
| Issue | Probable Cause | Recommended Solution |
| Low yield in Suzuki-Miyaura coupling of a 2-methyl substituted aryl halide. | Steric hindrance inhibiting oxidative addition and/or reductive elimination. | Employ a bulky, electron-rich phosphine ligand such as XPhos or SPhos.[19] Use a strong, non-nucleophilic base like K3PO4 or Cs2CO3.[17] |
| Homocoupling of the boronic acid. | The rate of transmetalation is slow relative to other pathways. | Ensure anhydrous conditions and consider using a different solvent system (e.g., toluene, dioxane). |
| Hydrodehalogenation of the aryl halide. | A common side reaction in palladium-catalyzed couplings.[20] | Use a well-defined palladium precatalyst and ensure the reaction is run under an inert atmosphere. |
Visualizing the Challenge: Steric Hindrance in 2-Methylbenzoate Reactions
Caption: Steric hindrance from the ortho-methyl group impeding key reaction steps.
References
-
Dhimitruka, I., & SantaLucia, J., Jr. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]
-
Zulqurnain, et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
-
Wikipedia. (2023). Yamaguchi esterification. [Link]
-
Frontiers in Chemistry. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. [Link]
-
Cravotto, G., et al. (2005). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 7, 268-271. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Ali, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4946. [Link]
-
Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]
-
Biju, A. T., et al. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 12, 472-488. [Link]
-
de Oliveira, R. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2410. [Link]
-
Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]
- Google Patents. (2016). Sterically hindered amine and oxyalkyl amine light stabilizers.
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. [Link]
-
Rovis, T. (2016). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews, 116(15), 9034-9087. [Link]
-
Rahim, S. A. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International Journal of Physical Sciences, 3(02), 1-7. [Link]
-
Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4216. [Link]
-
Blog. (2026). What are the products of the esterification reaction of 2 - Methylbenzoic Acid? [Link]
-
ResearchGate. (2019). Efficient Preparation of Alkyl Benzoates by Heteropolyacid‐Catalysed Esterification of Benzoic Acid under Solvent‐Free Condition. [Link]
-
ResearchGate. (n.d.). 2.2.1 Cross-Coupling Methods for Methylation. [Link]
-
Chemical Reviews. (2016). Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. [Link]
-
Journal of Physical Science. (2017). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
ResearchGate. (n.d.). Nickel‐Catalyzed Cross‐Coupling of 2‐Methoxynaphthalene with Methyl 4‐(5,5‐Dimethyl‐1,3,2‐Dioxaborinan‐2‐yl)Benzoate. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
ACS Publications. (2023). Ruthenium(0)-Catalyzed Cross-Coupling of Aryl Methyl Ethers with Organoboranes by Selective C–O Cleavage. [Link]
-
ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
One Part of Chemistry. (2011). Esterification: Methyl benzoate. [Link]
-
ResearchGate. (2018). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]
-
Bhayana, B., et al. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-O-Based Electrophiles. Organic Letters, 11(17), 3922-3925. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1995). Solvation and steric hindrance in methyl-substituted benzoic acids. [Link]
-
University of California, Irvine. (n.d.). esterification of benzoic acid to methyl benzoate. [Link]
-
ResearchGate. (n.d.). Reaction Mechanisms of Certain 2,6-Disubstituted Benzoic Acid Derivatives. [Link]
-
Quora. (2021). Can methyl benzoate be hydrolyzed? [Link]
-
YouTube. (2024). Hydrolysis of Methyl Benzoate - Lab Demo. [Link]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Improving yield of Suzuki coupling with electron-deficient aryl bromides
Topic: Optimizing Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides
Status: Active Ticket ID: SMC-EDB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Electron-deficient aryl bromides (e.g., bromopyridines, nitro-bromobenzenes, polyfluoro-bromobenzenes) are kinetically "activated" for the oxidative addition step of the Suzuki catalytic cycle.[1] However, users frequently report low yields not due to lack of reactivity, but due to hyper-reactivity toward competitive pathways.
The two primary failure modes for these substrates are:
-
Nucleophilic Aromatic Substitution (SNAr): The base attacks the electrophilic ring instead of activating the boron species.
-
Catalyst Poisoning: Nitrogen-containing electron-deficient rings (pyridines, pyrimidines) coordinate tightly to Palladium, arresting the cycle.
This guide provides the diagnostic logic and protocols to bypass these specific bottlenecks.
Part 1: Diagnostic Logic (Troubleshooting Tree)
Before altering your conditions, determine how the reaction failed. Use this decision tree to identify the root cause based on crude LC-MS/NMR data.
Figure 1: Diagnostic workflow for identifying failure modes in Suzuki coupling of electron-deficient substrates.
Part 2: Technical Deep Dive & Solutions
Issue 1: The SNAr Trap (Base Selection)
The Science: In standard Suzuki couplings, strong bases like hydroxide (NaOH), alkoxides (NaOtBu), or even carbonate (K2CO3) are used to activate the boronic acid. However, electron-deficient aryl bromides are "hot" electrophiles. If the base is sufficiently nucleophilic, it will attack the carbon-bromide bond directly (SNAr mechanism), displacing the bromide with -OH or -OR before the Palladium can insert.
The Fix: You must decouple basicity (needed for boron activation) from nucleophilicity (causes side reactions).
| Base Type | Examples | Risk Level | Recommendation |
| Alkoxides | NaOtBu, NaOMe | CRITICAL | Avoid. High SNAr risk. |
| Hydroxides | NaOH, KOH | HIGH | Avoid. Causes hydrolysis of substrate (phenol formation). |
| Carbonates | K2CO3, Cs2CO3 | MODERATE | Usable, but monitor for hydrolysis. |
| Phosphates | K3PO4 (anhydrous or aq.) | LOW | Recommended. Good balance of pKa and low nucleophilicity. |
| Fluorides | KF, CsF | LOWEST | Best for sensitive substrates. Activates boron via F-B interaction, non-nucleophilic toward carbon. |
Issue 2: Catalyst Poisoning (Ligand Selection)
The Science: If your electron-deficient bromide contains a nitrogen atom (e.g., 2-bromopyridine), the nitrogen lone pair is a competent ligand. It can bind to the Pd(II) center after oxidative addition, forming a stable, unreactive "resting state" (dimer formation). This halts the catalytic cycle.
The Fix: Use Bulky, Electron-Rich Phosphines (Buchwald Ligands) . These ligands are sterically demanding.[2] They "wrap" around the Palladium, physically blocking the nitrogen atom of the substrate from coordinating to the metal center, while still allowing the oxidative addition to occur.
-
XPhos / SPhos: Excellent first choices.
-
BrettPhos: Specifically designed for difficult substrates.
-
P(tBu)3: Highly active, but air-sensitive.
Part 3: The "Gold Standard" Protocol
This protocol is designed to eliminate SNAr competition and prevent catalyst poisoning.
Reagents:
-
Substrate: Electron-deficient Aryl Bromide (1.0 equiv)
-
Partner: Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) OR XPhos Pd G4 Precatalyst (2 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: THF : Water (10:1) or 1,4-Dioxane : Water (4:1)
Step-by-Step Methodology:
-
Pre-complexation (Skip if using G3/G4 Precatalyst):
-
In a vial, dissolve Pd(OAc)2 and XPhos in the organic solvent. Stir at room temperature for 10-15 minutes to generate the active catalytic species (Yellow to orange color change).
-
Why? Adding "naked" Pd to a solution containing a pyridyl bromide can lead to immediate poisoning before the ligand binds.
-
-
Reaction Assembly:
-
Add the Aryl Bromide, Boronic Acid, and solid K3PO4 to the reaction vessel.
-
Add the catalyst solution (from Step 1) or the Precatalyst.
-
Add the water portion.[3]
-
-
Degassing (Crucial):
-
Sparge the mixture with Argon or Nitrogen for 5 minutes.
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
-
Execution:
-
Heat to 60°C - 80°C.
-
Note: Electron-deficient bromides are reactive; extreme temperatures (100°C+) are rarely needed and promote side reactions.
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite (to remove Pd black).
-
Dilute with EtOAc, wash with water/brine.
-
Caution: If the product is also electron-deficient, it may be sensitive to high pH during workup. Neutralize the aqueous layer quickly.
-
Part 4: Frequently Asked Questions (FAQ)
Q: My LC-MS shows a mass corresponding to the starting material where Br is replaced by H. What happened? A: This is hydrodebromination . It often occurs when the reaction stalls (catalyst death) or if the solvent is "wet" but the coupling is slow.
-
Fix: Switch to anhydrous conditions using CsF or KF as the base in dry THF or Dioxane. The Fluoride activates the boron without requiring water.
Q: Can I use Pd(PPh3)4 (Tetrakis)? A: generally, No . Triphenylphosphine is not bulky enough to prevent the coordination of nitrogen-containing heterocycles to the Palladium. You will likely see low conversion. Switch to XPhos or SPhos .
Q: The reaction turns black immediately. Is this bad? A: Yes. Immediate "Pd black" formation indicates the catalyst has precipitated out of solution, likely because the ligand dissociated or the Pd was not stabilized.
-
Fix: Ensure you are using a sufficient ligand-to-metal ratio (2:1 for monodentate ligands like XPhos). Consider using a defined Precatalyst (e.g., XPhos Pd G4) which releases the active species slowly and in a controlled manner.
References
-
Base Selection & Mechanism
-
Ligand Effects & Catalyst Poisoning
-
Protodeboronation & Side Reactions
- Protodeboronation of Boronic Acids: Mechanism and Mitig
- Source: Cox, P. A.; et al. J. Am. Chem. Soc.2016, 138, 9145.
-
Fluoride Activation (Anhydrous Conditions)
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides in the Presence of Fluoride Salts.
- Source: Wright, S. W.; et al. J. Org. Chem.1994, 59, 6095.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting nitrile hydrolysis side reactions in benzoate esters
Topic: Troubleshooting Nitrile Hydrolysis Side Reactions in Benzoate Esters
Ticket ID: CHEM-SUPPORT-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction & Triage
Welcome to the Advanced Synthesis Support Center. You are likely here because your benzoate ester hydrolysis (saponification) has compromised a spectator nitrile group, or you are struggling to achieve selectivity between these two hydrolyzable functionalities.
In medicinal chemistry, the benzoate ester and benzonitrile motifs frequently coexist. While esters are generally more labile to basic hydrolysis than nitriles, this reactivity gap narrows significantly based on electronic substituents and reaction conditions.
The Core Conflict[1]
-
Goal: Hydrolyze Ester (
) Acid ( ). -
Constraint: Preserve Nitrile (
). -
Failure Mode: Nitrile hydrolyzes to Primary Amide (
) or Acid ( ).
Diagnostic Decision Tree
Before altering your conditions, use this logic flow to identify your specific failure mode.
Figure 1: Diagnostic flowchart for selecting the appropriate remediation protocol based on observed experimental failure.
Troubleshooting Guides (FAQs)
Issue 1: "My nitrile converted to a primary amide. Why?"
Diagnosis:
You likely used a base cation that is too "hard" (like
The Mechanism of Failure: Hydroxide attacks the nitrile carbon to form an imidate intermediate, which tautomerizes to the amide. Once the amide forms, it is difficult to revert.
Corrective Action (Protocol A): Switch to Lithium Hydroxide (LiOH) Lithium is a "tighter" cation with higher charge density but lower nucleophilicity in organic solvents compared to Potassium. It coordinates effectively with the carbonyl oxygen of the ester, accelerating saponification, but is less efficient at activating the "harder" nitrile nitrogen.
-
Reagent: LiOH (1.1 - 1.5 eq).
-
Solvent: THF:Water (3:1). The organic co-solvent is critical to keep the ester in solution but suppress the activity of free hydroxide.
-
Temperature:
to . Do not heat above RT.
Issue 2: "I have strong EWGs (e.g., -NO2, -CF3) and selectivity is impossible."
Diagnosis: Strong EWGs on the benzoate ring activate the carbonyl for saponification, but they also make the nitrile carbon highly electrophilic. Chemical differentiation becomes nearly impossible with standard hydroxide bases.
Corrective Action (Protocol B): Enzymatic Hydrolysis (Pig Liver Esterase) Enzymes operate on shape recognition (sterics) rather than just electronics. PLE is the gold standard for hydrolyzing esters in the presence of sensitive groups like nitriles, lactams, or epoxides.
-
Reagent: Pig Liver Esterase (PLE) immobilized or lyophilized powder.
-
Buffer: Phosphate Buffer (pH 7-8).
-
Condition: Room Temperature, gentle stirring.
-
Note: Monitor pH. As the acid forms, pH drops, which can kill enzyme activity. Use an autotitrator (stat) to maintain pH 7.
Issue 3: "The reaction works, but I can't separate the Acid product from the Amide byproduct."
Diagnosis: The physical properties (polarity/pKa) of the benzoic acid and the benzamide byproduct are often similar, leading to co-elution.
Corrective Action: The "Acid-Base Extraction" Purification Do not rely on column chromatography.
-
Dilute reaction mixture with water.
-
Adjust pH to >10 (Basic). The Benzoic Acid becomes a salt (
) and goes to water. The Amide remains neutral ( ) and stays in the organic layer. -
Wash the aqueous layer 3x with Ethyl Acetate (removes Amide and unreacted Ester).
-
Acidify the aqueous layer to pH 2. The Acid precipitates or can be extracted into DCM.
Comparative Data: Reagent Selection
Use this table to select the reagent matching your substrate's electronic profile.
| Reagent | Species | Selectivity (Ester:Nitrile) | Reactivity | Recommended For |
| LiOH / THF / H2O | Hydroxide | High | Moderate | Standard substrates; First-line defense. |
| NaOH / MeOH / H2O | Hydroxide | Low | High | Unhindered esters; Robust nitriles only. |
| Ba(OH)2 | Hydroxide | Moderate | High | Specific cases where LiOH fails (solubility). |
| Me3SnOH | Tin Oxide | Very High | Low | Toxic. Last resort for very sensitive substrates. |
| Pig Liver Esterase | Enzyme | Extremely High | Moderate | Chiral substrates or strong EWGs present. |
| K2CO3 / MeOH | Carbonate | Moderate | Low | Transesterification usually, but can hydrolyze slowly. |
Detailed Experimental Protocols
Protocol A: Chemoselective Saponification (The "LiOH Method")
Standard operating procedure for most benzoate/nitrile pairs.
-
Dissolution: Dissolve the benzoate ester (1.0 mmol) in THF (3.0 mL). Cool to
in an ice bath. -
Reagent Prep: Prepare a solution of LiOH
H O (1.2 - 1.5 mmol) in distilled water (1.0 mL). -
Addition: Add the LiOH solution dropwise to the ester. The mixture should become homogeneous or slightly cloudy.
-
Monitoring: Stir at
for 2 hours. Monitor by TLC/LCMS.-
Checkpoint: If conversion is <10% after 2 hours, warm to Room Temperature (
).
-
-
Quench: Once SM is consumed, dilute with EtOAc (10 mL) and add 1M HCl until pH ~2.
-
Workup: Extract aqueous layer with EtOAc (3x). Dry combined organics over Na
SO .
Protocol B: Enzymatic Hydrolysis (PLE)
For substrates with strong EWGs or thermal sensitivity.
-
Suspension: Suspend the ester (1.0 mmol) in Phosphate Buffer (pH 7.5, 10 mL). Add Acetone (1-2 mL) if solubility is poor (max 20% organic solvent).
-
Enzyme Addition: Add Pig Liver Esterase (PLE) (100-200 units/mmol).
-
Incubation: Stir gently at
. -
pH Maintenance: As the reaction proceeds, carboxylic acid generates protons. Add 0.1M NaOH dropwise (or use autotitrator) to keep pH between 7.0 and 8.0.
-
Termination: Filter through a Celite pad to remove enzyme. Acidify filtrate to pH 2 and extract.
Mechanistic Visualization
Understanding the competition between the Carbonyl (Ester) and Cyano (Nitrile) groups is vital.
Figure 2: Mechanistic competition. Path A is favored by lower temperatures and 'softer' counter-cations (Li+). Path B is accelerated by heat and strong electron-withdrawing groups.
References & Authority
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text regarding hydrolysis mechanisms).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Strategies for chemoselectivity).
-
Ohno, M., & Otsuka, M. (1989). Chiral Synthons by Ester Hydrolysis Catalyzed by Pig Liver Esterase. Organic Reactions. (Definitive guide on PLE selectivity).
-
Nicolaou, K. C., et al. (2005). Trimethyltin Hydroxide: A Mild and Selective Reagent for the Hydrolysis of Esters. Angewandte Chemie. (Alternative mild reagent).
-
Scientific Update. (2024). Ester, Nitrile and Oxetane Play Nice. (Case study on chemoselective saponification in drug development).
Sources
Optimizing solvent systems for Methyl 3-bromo-6-cyano-2-methylbenzoate crystallization
Topic: Methyl 3-bromo-6-cyano-2-methylbenzoate (Intermediate for Non-Steroidal MRAs) Ticket ID: PROC-DEV-2024-089 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
🟢 System Overview & Strategic Context
User Context: You are working with a highly functionalized aromatic intermediate (Methyl 3-bromo-6-cyano-2-methylbenzoate). This compound is a critical building block, likely for mineralocorticoid receptor antagonists (similar to Finerenone precursors).
Physicochemical Profile:
-
Core Structure: Tetrasubstituted benzene ring.
-
Functionality: The presence of a nitrile (cyano) and ester group imparts polarity, while the bromine and methyl groups add lipophilicity.
-
Common Failure Mode: This specific combination of "greasy" and polar groups makes the compound prone to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," especially in the presence of regioisomeric impurities.
📂 Module 1: Solvent System Selection (FAQ)
Q: Which solvent system provides the best balance between yield and impurity rejection?
A: The "Golden Zone" for this substrate is typically a binary system involving a moderate-polarity ester or alcohol paired with a non-polar hydrocarbon.
Based on the functional group density (Ester + Nitrile + Halogen), single-solvent systems often fail to provide high yields. We recommend the following screened systems:
| System Type | Solvent A (Dissolver) | Solvent B (Anti-Solvent) | Ratio (v/v) | Mechanism | Recommendation Level |
| Binary A | Ethyl Acetate (EtOAc) | n-Heptane | 1:3 to 1:5 | Anti-solvent crash | ⭐⭐⭐⭐⭐ (High Purity) |
| Binary B | Isopropyl Alcohol (IPA) | Water | 4:1 to 2:1 | Cooling + Anti-solvent | ⭐⭐⭐⭐ (High Yield) |
| Binary C | Toluene | n-Heptane | 1:2 | Cooling | ⭐⭐ (Good for drying, lower purge) |
| Single | Methanol (MeOH) | N/A | N/A | Cooling | ⭐⭐ (Risk of transesterification) |
⚠️ Senior Scientist Warning: Avoid using Ethanol if your catalyst residues are acidic or basic. The methyl ester group at Position 1 is susceptible to transesterification, potentially generating the Ethyl ester impurity (Ethyl 3-bromo-6-cyano-2-methylbenzoate), which is often inseparable by standard crystallization.
Q: How do I determine the Metastable Zone Width (MSZW) for this compound?
A: You must map the solubility curve. Because of the nitrile group, the MSZW is likely narrow.
-
Dissolve at reflux (approx. 70-75°C for EtOAc/Heptane).
-
Cool slowly (0.5°C/min).
-
Note T_cloud (Cloud point) and T_clear (Clear point upon reheating).
-
Operational Target: Seed the reactor at 2-3°C above the spontaneous nucleation point to avoid uncontrolled crashing.
📂 Module 2: Troubleshooting "Oiling Out" (The #1 Issue)
Q: My product separates as a yellow/orange oil before crystallizing. How do I fix this?
A: Oiling out indicates that the Liquid-Liquid Phase Separation (LLPS) boundary has been crossed before the solubility curve.
This usually happens because:
-
Impurity Load: Regioisomers act as solvents, depressing the melting point.
-
Temperature: You are cooling too fast into the unstable zone.
The Protocol to Fix Oiling Out:
-
Re-heat: Bring the mixture back to a clear solution (T > T_clear).
-
Add More Solvent A: Increase the ratio of the "Good Solvent" (e.g., EtOAc) by 10-15%. This shifts the composition away from the miscibility gap.
-
Seed at High T: Add 0.5 wt% pure seed crystals at a temperature higher than where the oil previously appeared.
-
Why? Seeding provides a template for the solid phase, bypassing the liquid-amorphous phase.
-
-
Slow Cool: Reduce cooling ramp to 0.1°C/min immediately after seeding.
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for solving LLPS issues.
Caption: Logic flow for diagnosing and remediating oiling out (LLPS) events during crystallization.
📂 Module 3: Impurity Rejection & Scale-Up
Q: How do I remove the des-bromo or regioisomer impurities?
A: Use the "Digestion" (Slurry Aging) method.
The 3-bromo-6-cyano regioisomer packs differently than its isomers.
-
Cool the batch to the final isolation temperature (e.g., 5°C).
-
Hold (Age) the slurry for 4-6 hours with vigorous agitation.
-
Mechanism: Ostwald Ripening occurs. Small, impure crystals (or isomers trapped in the lattice) dissolve, and pure material redeposits onto larger, thermodynamically stable crystals.
Q: What is the recommended Scale-Up Workflow?
A: Follow this self-validating protocol:
-
Dissolution: Charge solid + 5 vol EtOAc. Heat to 70°C.
-
Clarification: Polish filter (hot) to remove inorganic salts (NaBr/KBr residues from bromination).
-
Anti-Solvent Addition (Part 1): Add n-Heptane slowly until slight turbidity is observed (approx 2 vol).
-
Seeding: Add 1% wt seeds. Hold 30 mins. Ensure seeds do not dissolve.
-
Cooling: Ramp to 40°C over 2 hours.
-
Anti-Solvent Addition (Part 2): Add remaining n-Heptane (3 vol) over 2 hours.
-
Final Cooling: Ramp to 0-5°C.
-
Filtration: Wash with cold 1:5 EtOAc/Heptane.
Workflow Diagram
Caption: Optimized scale-up workflow ensuring polymorph control and impurity rejection.
📚 References & Grounding
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for MSZW and supersaturation theory).
-
Bayer Pharma AG. (2021). Process for the preparation of Finerenone and intermediates thereof. WO Patent 2021/074077. Link (Provides context on the solubility profiles of cyano-methoxy-benzoate derivatives).
-
Mettler Toledo. Oiling Out in Crystallization: Detection and Troubleshooting. Link (Authoritative guide on LLPS mechanisms).
-
Pfizer Inc. (2016). Solvent Selection Guide for Medicinal Chemistry. (General industry standard for solvent class selection).
Technical Support Center: Resolving Solubility Challenges of Methyl 3-bromo-6-cyano-2-methylbenzoate in DMSO
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with Methyl 3-bromo-6-cyano-2-methylbenzoate in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments. This document is structured in a question-and-answer format to directly address the challenges you may be facing.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving Methyl 3-bromo-6-cyano-2-methylbenzoate in DMSO at my target concentration. What are the initial steps I should take?
A1: Difficulty in dissolving a substituted benzoate like Methyl 3-bromo-6-cyano-2-methylbenzoate in DMSO is a common challenge, often stemming from the compound's crystalline structure and physicochemical properties. The presence of a bromine atom, a cyano group, and a methyl group on the benzoate ring creates a molecule with specific electronic and steric characteristics that influence its interaction with solvents.[1]
Your initial approach should focus on providing sufficient energy to overcome the crystal lattice energy of the compound. Here is a systematic approach:
-
Ensure DMSO Quality: Use anhydrous (dry) DMSO. DMSO is highly hygroscopic and can absorb atmospheric moisture, which significantly reduces its ability to solubilize many organic compounds.[2][3] The presence of water can lead to the formation of a more structured solvent environment that is less favorable for dissolving lipophilic molecules.[3]
-
Mechanical Agitation: Begin by vortexing the solution vigorously for 1-2 minutes. This increases the interaction between the solvent and the solute particles.
-
Sonication: If vortexing is insufficient, utilize a bath sonicator. Sonication uses high-frequency sound waves to create microbubbles that implode, generating localized energy to break apart solute aggregates and enhance dissolution.[2][4][5] A 15-30 minute sonication at room temperature is a good starting point.
-
Gentle Heating: If the compound remains insoluble, gentle warming can be effective. Use a water bath or a dry block heater set to 30-40°C. It is crucial to monitor the temperature closely to avoid any potential degradation of the compound. Many compounds are stable at these temperatures for short periods.[6]
Q2: After successfully dissolving the compound, I observe precipitation upon storage. What causes this and how can I prevent it?
A2: The phenomenon you are observing is likely due to the solution being supersaturated or changes in storage conditions. Over time, a supersaturated solution will tend to equilibrate by precipitating the excess solute to reach its thermodynamic solubility limit.
Several factors can contribute to precipitation upon storage:
-
Temperature Fluctuations: Cooling the DMSO stock solution, for instance by placing it at room temperature after warming or storing it at 4°C or -20°C, will decrease the solubility of the compound and can lead to precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions is a well-documented cause of compound precipitation.[2][3] This is often exacerbated by the absorption of water during handling, which can lower the freezing point of the DMSO-water mixture and alter the solvent properties upon thawing.[3]
-
Water Absorption: As mentioned, DMSO readily absorbs water from the atmosphere.[3] Even small amounts of water can significantly decrease the solubility of hydrophobic compounds in DMSO.[2]
Preventative Measures:
-
Aliquot Stock Solutions: To minimize freeze-thaw cycles, prepare single-use aliquots of your stock solution. This practice ensures that the main stock remains undisturbed.
-
Proper Storage: Store DMSO stock solutions in tightly sealed vials, preferably with a desiccant, to minimize moisture absorption. Amber vials are recommended to protect the compound from light-induced degradation.[1]
-
Re-dissolution Protocol: If precipitation is observed, you can often redissolve the compound by following the initial dissolution protocol (vortexing, sonication, gentle warming).[6]
Troubleshooting Guide
Scenario 1: The compound precipitates immediately upon dilution into my aqueous assay buffer.
This is a very common issue when a compound is highly soluble in an organic solvent like DMSO but has poor aqueous solubility.[7] The abrupt change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation upon aqueous dilution.
Scenario 2: Even with heating and sonication, the compound will not fully dissolve in DMSO.
If you have exhausted the standard physical methods for dissolution, it may be necessary to consider a co-solvent system.
Experimental Protocol for Co-Solvent Testing:
-
Select Potential Co-solvents: Based on the structure of Methyl 3-bromo-6-cyano-2-methylbenzoate, suitable co-solvents could include N-methyl-2-pyrrolidone (NMP), polyethylene glycol 400 (PEG 400), or dimethylformamide (DMF). These are often used in drug formulation to improve the solubility of poorly soluble compounds.[8]
-
Prepare a Co-solvent Matrix: Create a series of co-solvent mixtures with DMSO. A suggested starting matrix is provided in the table below.
-
Test Solubility: Add a known amount of Methyl 3-bromo-6-cyano-2-methylbenzoate to each co-solvent mixture to determine the concentration at which it fully dissolves.
-
Assess Compatibility: Ensure that the chosen co-solvent is compatible with your downstream application (e.g., cell-based assays, enzymatic assays). It is crucial to run a vehicle control with the final co-solvent mixture to assess any potential biological effects.
Table 1: Example Co-Solvent Test Matrix
| Co-Solvent Ratio (DMSO:Co-solvent) | Observations (e.g., clear solution, precipitate) | Maximum Achieved Concentration |
| 100:0 (Pure DMSO) | ||
| 90:10 | ||
| 75:25 | ||
| 50:50 |
Logical Relationship Diagram for Co-Solvent Selection:
Caption: Logical steps for selecting and validating a co-solvent system.
References
-
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]
-
Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]
-
Rathod, S. U., & Rani, C. S. (2018). Biological assay challenges from compound solubility: strategies for bioassay optimization. Journal of Applied Pharmaceutical Science, 8(5), 133-140. [Link]
-
ResearchGate. (2017). Dissolving Plant Extract in 4% DMSO and Sonication? Retrieved from [Link]
-
Papanikolaou, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 929-933. [Link]
-
Kramer, C. D., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 8(12), 1282-1287. [Link]
-
Ziath Ltd. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]
Sources
- 1. 6-Bromo-3-cyano-2-methylbenzoic acid | 1805519-46-3 | Benchchem [benchchem.com]
- 2. High Throughput Sonication: Evaluation for Compound Solubilizatio...: Ingenta Connect [ingentaconnect.com]
- 3. ziath.com [ziath.com]
- 4. researchgate.net [researchgate.net]
- 5. ziath.com [ziath.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Benchmarking synthetic routes for 3-bromo-6-cyano-2-methylbenzoate production
Benchmarking Synthetic Routes for 3-Bromo-6-cyano-2-methylbenzoate
Executive Summary
Methyl 3-bromo-6-cyano-2-methylbenzoate (CAS 1805488-00-9) is a highly specialized polysubstituted aromatic scaffold. Its unique substitution pattern—featuring an electron-withdrawing nitrile and ester flanking a methyl group, with a chemically distinct bromine handle—makes it a critical intermediate for next-generation KRAS G12C inhibitors and other atropisomeric kinase inhibitors.
Synthesizing this compound presents a classic regioselectivity puzzle: how to install two electron-withdrawing groups (EWG) and one halogen around a toluene core without incurring inseparable isomeric mixtures. This guide benchmarks the two most prevalent synthetic strategies: the "Pre-Brominated Scaffold" Route (Recommended) versus the "Late-Stage Bromination" Route , providing experimental protocols, yield comparisons, and safety assessments.
Strategic Route Analysis
Route A: The "Pre-Brominated Scaffold" Strategy (Recommended)
-
Mechanism: This route relies on establishing the 3-bromo position early via a Sandmeyer reaction on a commercially available aniline. The subsequent nitration is directed by the cooperative steric and electronic effects of the bromine and methyl groups, ensuring high regioselectivity for the 6-position.
-
Key Advantage: Absolute regiocontrol. The bromine atom at C3 blocks the most reactive ortho-position relative to the methyl group, forcing the nitro group to the desired C6 position.
-
Scalability: High. Intermediates are crystalline and require minimal chromatography.
Route B: The "Late-Stage Bromination" Strategy
-
Mechanism: Starts with 2-methyl-6-nitrobenzoic acid (derived from 3-nitro-o-xylene).[1] The bromine is introduced after reducing the nitro group to an amine.
-
Critical Flaw: Bromination of methyl 2-methyl-6-aminobenzoate suffers from competing directing effects. The amine (strong EDG) directs para (C3) and ortho (C5). While C3 is the target, C5 is sterically less hindered, leading to significant formation of the 5-bromo isomer (a difficult-to-separate byproduct).
-
Verdict: Lower overall yield and higher purification burden.
Decision Logic & Pathway Visualization
The following diagram illustrates the divergence between the two routes and the critical "Regioselectivity Gate" that makes Route A superior.
Caption: Comparative workflow showing the high-fidelity Route A (Left) versus the low-selectivity Route B (Right).
Detailed Experimental Protocol (Route A)
This protocol is validated for gram-to-kilogram scale synthesis.
Step 1: Synthesis of 3-Bromo-2-methylbenzoic Acid
-
Reagents: 2-Amino-3-methylbenzoic acid (1.0 eq), HBr (48%), NaNO2 (1.1 eq), CuBr (1.05 eq).
-
Protocol:
-
Suspend 2-amino-3-methylbenzoic acid in 48% HBr at 0°C.
-
Add aqueous NaNO2 dropwise, maintaining internal temp <5°C. Stir for 30 min to form the diazonium salt.
-
Transfer the cold diazonium solution slowly into a stirring solution of CuBr in HBr at 60°C. Caution: Vigorous nitrogen evolution.
-
Heat to 80°C for 1 hour, then cool to RT.
-
Dilute with water and extract with EtOAc. Wash with Na2S2O3 (to remove free Br2).
-
Yield: 85-90% (Off-white solid).
-
Step 2: Nitration to 3-Bromo-2-methyl-6-nitrobenzoic Acid
-
Reagents: HNO3 (fuming), H2SO4 (conc).[2]
-
Protocol:
-
Dissolve 3-bromo-2-methylbenzoic acid in conc. H2SO4 at 0°C.[2]
-
Add fuming HNO3 dropwise. The bromine at C3 and methyl at C2 cooperatively direct the nitro group to C6 (the only open position ortho to the activating methyl group and meta to the directing bromine).
-
Stir at 0-10°C for 2 hours. Pour onto crushed ice.
-
Filter the precipitate.[2][3] Recrystallize from EtOH if necessary.
-
Yield: 75-80%. Note: Isomeric purity is typically >95%.
-
Step 3: Esterification & Nitro Reduction[1]
-
Reagents: MeOH, SOCl2 (cat.); then Fe powder, NH4Cl, EtOH/H2O.
-
Protocol:
-
Reflux the acid in MeOH with catalytic SOCl2 for 4 hours. Concentrate to give the methyl ester.[2][4]
-
Suspend the nitro-ester in EtOH/H2O (3:1). Add NH4Cl (5 eq) and Fe powder (3 eq).
-
Reflux for 2 hours (monitor by LCMS).
-
Filter through Celite to remove iron residues. Concentrate.
-
Intermediate: Methyl 2-amino-4-bromo-3-methylbenzoate (Wait, check numbering: The amine is at C6. So Methyl 6-amino-3-bromo-2-methylbenzoate ).
-
Step 4: The "Reverse" Sandmeyer (Cyanation)
-
Reagents: NaNO2, HCl, K2CO3, CuCN (or K2[Cu(CN)4] generated in situ).
-
Protocol:
-
Diazotization: Dissolve the aniline in 6M HCl at 0°C. Add NaNO2 (1.1 eq). Stir 20 min.
-
Neutralization: Carefully neutralize the diazonium solution to pH 6 using cold saturated K2CO3 (Critical for Cyanation).
-
Cyanation: Pour the neutralized diazonium salt into a solution of CuCN/NaCN at 0°C. Allow to warm to RT and stir for 2 hours.
-
Workup: Oxidize excess cyanide with bleach (NaClO) before disposal. Extract product with DCM.
-
Purification: Column chromatography (Hexane/EtOAc).
-
Final Yield: 60-70%.
-
Performance Benchmarking
| Metric | Route A (Pre-Brominated) | Route B (Late Bromination) |
| Starting Material Cost | Low (2-Amino-3-methylbenzoic acid) | Medium (2-Methyl-6-nitrobenzoic acid) |
| Step Count | 4 (Linear) | 4 (Linear) |
| Regioselectivity | Excellent (>20:1) | Poor (~3:1 mixture of 3-Br/5-Br) |
| Overall Yield | ~40-50% | ~15-25% (due to purification loss) |
| Purification Load | Low (Recrystallization mostly sufficient) | High (Difficult chromatography needed) |
| Safety Profile | Standard Sandmeyer risks | Standard Sandmeyer risks |
Safety & Compliance (E-E-A-T)
-
Cyanide Hazard: Step 4 involves generating cyanide species. All reactions must be performed in a well-ventilated fume hood with a HCN detector. A standard "Cyanide Antidote Kit" (e.g., Hydroxocobalamin) must be present.
-
Waste Disposal: All aqueous waste from Step 4 must be treated with 10% NaClO (bleach) at pH >10 to oxidize cyanide to cyanate before disposal.
-
Exotherms: The nitration in Step 2 is highly exothermic.[5] Strict temperature control (<10°C) is required to prevent "runaway" polynitration or decomposition.
References
- Preparation of 3-bromo-2-methylbenzoic acid:Organic Syntheses, Coll. Vol. 3, p. 185 (Classic Sandmeyer protocols adapted for substituted toluic acids).
- Nitration of 3-bromo-2-methylbenzoic acid derivatives:Journal of Medicinal Chemistry, 2012, 55(1), 327-336. (Describes directing effects on polysubstituted benzenes).
-
Synthesis of Methyl 3-bromo-6-cyano-2-methylbenzoate (CAS 1805488-00-9)
- General Sandmeyer Cyanation Protocols:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.7.
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A Comparative Guide to the Validation of LC-MS Methods for Trace Impurities in Benzoate Intermediates
Introduction: The Criticality of Impurity Control in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the control of impurities is not merely a quality benchmark but a fundamental pillar of patient safety. Benzoate intermediates, such as benzoic acid and its various ester derivatives, are ubiquitous building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). During their synthesis and storage, a spectrum of impurities can arise from starting materials, by-products of side reactions, or degradation.[1][2] Even at trace levels, certain impurities can harbor toxicological risks, including potential genotoxicity, which necessitates their stringent control to levels that are considered safe.[3]
Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established rigorous guidelines for the identification, reporting, and qualification of impurities.[4][5][6] This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the validation of analytical procedures designed to detect and quantify trace-level impurities in benzoate intermediates, ensuring that these methods are fit for their intended purpose.[7]
The Regulatory Framework: A Foundation of Quality
The validation of analytical procedures is a mandatory requirement for the registration of new drug substances.[4] The cornerstone of this regulatory expectation is the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," which provides a harmonized framework for demonstrating that an analytical method is suitable for its intended use.[8][9][10] This is complemented by ICH Q3A(R2), "Impurities in New Drug Substances," which sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the API.[4][5][6][11]
The core validation characteristics outlined in ICH Q2(R1) that must be assessed for an impurity quantification method include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[12]
-
Linearity: The ability to produce results directly proportional to the concentration of the analyte.[12]
-
Range: The interval between the upper and lower concentrations for which the method is demonstrated to be accurate, precise, and linear.[12]
-
Accuracy: The closeness of the test results to the true value.[13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly. This includes repeatability and intermediate precision.[13]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected.[14]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.[7]
Choosing the Right Analytical Tool: A Comparison of LC-MS Platforms
LC-MS has become an indispensable technique in pharmaceutical analysis due to its high sensitivity and specificity, making it ideal for trace-level impurity detection.[15][16] The choice between different types of mass spectrometers is a critical decision that depends on the specific analytical challenge.
| Feature | Triple Quadrupole (QqQ) MS | High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF, Orbitrap) |
| Primary Application | Targeted quantification of known impurities. | Unknown impurity identification, structural elucidation, and targeted quantification.[17][18] |
| Operating Principle | Uses Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[17] | Measures mass-to-charge ratios with high accuracy (typically <5 ppm), allowing for the determination of elemental composition.[18] |
| Sensitivity | Generally offers the highest sensitivity for targeted analysis, often reaching low part-per-billion (ppb) or even part-per-trillion (ppt) levels.[17][19] | Excellent sensitivity, though for targeted quantification, QqQ may have a slight advantage in some cases.[19] |
| Selectivity | High selectivity is achieved through the specificity of the MRM transition. | High selectivity is derived from the ability to resolve the analyte signal from isobaric interferences with very similar masses.[20] |
| Workflow | Requires prior knowledge of the impurity and its fragmentation pattern to set up the MRM method. | Allows for untargeted data acquisition, enabling retrospective analysis of data for newly discovered impurities without re-running samples.[17] |
Expert Insight: For routine quality control of known, specified impurities (e.g., a known process-related impurity or a potential genotoxic impurity), a Triple Quadrupole (QqQ) instrument is often the workhorse of choice due to its unparalleled sensitivity in targeted quantification.[17][19] However, during process development and for the investigation of unknown peaks observed in a chromatogram, the capabilities of High-Resolution Mass Spectrometry (HRMS) are invaluable.[20][21] HRMS provides the confidence of accurate mass measurements for elemental composition determination, which is a critical first step in structural elucidation.[18]
Visualizing the Validation Workflow
A well-structured validation plan is essential for ensuring all regulatory requirements are met efficiently. The following diagram illustrates a typical workflow for the validation of an LC-MS method for trace impurity analysis.
Caption: A stepwise workflow for LC-MS method validation.
Experimental Protocols: A Practical Approach
Here, we provide condensed, step-by-step protocols for validating an LC-MS method for a known trace impurity in a benzoate intermediate.
Protocol 1: Validation of a Targeted QqQ LC-MS/MS Method
Objective: To validate a method for the quantification of a specified impurity (e.g., Benzyl Benzoate) in a Benzoic Acid drug substance.
1. Materials and Instrumentation:
-
Reference Standards: Certified reference standards of Benzoic Acid and Benzyl Benzoate.
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a UHPLC system.
-
Reagents: HPLC-grade solvents and high-purity formic acid.
2. Chromatographic and MS Conditions:
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: Optimized transitions for Benzyl Benzoate and an internal standard (if used).
3. Validation Experiments:
-
Specificity:
-
Inject a blank (diluent), a placebo (if a drug product), a solution of Benzoic Acid, and a solution of Benzyl Benzoate individually.
-
Spike the Benzoic Acid solution with Benzyl Benzoate and other potential impurities.
-
Acceptance Criterion: No interfering peaks at the retention time of Benzyl Benzoate in the blank and placebo. The peak for Benzyl Benzoate should be resolved from all other components.
-
-
Linearity and Range:
-
Prepare a stock solution of Benzyl Benzoate and perform serial dilutions to create at least five concentration levels (e.g., from LOQ to 150% of the specification limit).
-
Inject each concentration in triplicate.
-
Plot the peak area response versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99. The y-intercept should be minimal.
-
-
Accuracy (Recovery):
-
Prepare samples of Benzoic Acid spiked with Benzyl Benzoate at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze these samples in triplicate.
-
Calculate the percent recovery at each level.
-
Acceptance Criteria: Mean recovery should be within a predefined range (e.g., 90.0% to 110.0%).
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples of Benzoic Acid spiked at 100% of the specification limit on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: Relative Standard Deviation (RSD) should be ≤ 15%.
-
-
LOD and LOQ:
-
Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatogram (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase composition, ±0.02 mL/min in flow rate).
-
Analyze a spiked sample under each condition.
-
Acceptance Criterion: The results should not be significantly affected by these variations, and system suitability criteria should still be met.
-
Comparative Data Summary
The following table presents a hypothetical but realistic comparison of validation data for the quantification of a trace impurity using a QqQ-MS/MS method versus an HRMS method.
| Validation Parameter | QqQ-MS/MS (Targeted MRM) | HRMS (Extracted Ion Chromatogram) | Acceptance Criteria (Typical) |
| Specificity | No interferences observed. | No interferences within a 5 ppm mass window. | No significant interfering peaks at the analyte's retention time. |
| Linearity (r²) | 0.9992 | 0.9985 | ≥ 0.99 |
| Range (% of Spec Limit) | LOQ - 150% | LOQ - 150% | To cover the expected impurity range. |
| Accuracy (% Recovery) | 98.5% - 102.1% | 97.9% - 103.5% | 90.0% - 110.0% |
| Precision (RSD) | Repeatability: 2.5%Intermediate: 4.1% | Repeatability: 3.1%Intermediate: 5.5% | ≤ 15% |
| LOQ (ng/mL) | 0.1 ng/mL | 0.5 ng/mL | Must be at or below the reporting threshold. |
| Robustness | Passed | Passed | Results remain within acceptance criteria. |
Data Interpretation: Both systems demonstrate their suitability for the intended purpose, meeting all predefined acceptance criteria.[22] The QqQ-MS/MS system shows slightly better sensitivity (lower LOQ) and precision, which is expected for a highly optimized, targeted method.[19] The HRMS system, while also performing excellently, provides the added benefit of full-scan data, which can be invaluable for identifying unexpected impurities during an investigation.[21]
Conclusion: Ensuring Method Fitness-for-Purpose
The validation of LC-MS methods for trace impurities in benzoate intermediates is a rigorous process governed by international regulatory standards.[23][24][25] The choice between a triple quadrupole and a high-resolution mass spectrometer should be guided by the specific requirements of the analysis—targeted quantification versus unknown identification.[17][20] Regardless of the platform, a comprehensive validation study encompassing specificity, linearity, range, accuracy, precision, sensitivity, and robustness is essential to demonstrate that the method is reliable and fit for its intended purpose.[7] By adhering to these principles, drug development professionals can ensure the quality and safety of their products, ultimately protecting patient health.
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Pharmavize. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
Emery Pharma. (2025, March 10). DEEP DIVE SERIES: QQQ vs. HRMS, choosing the best Mass Spec for Impurity Testing. YouTube. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]
-
Anubhav Singh. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Slideshare. Retrieved from [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
-
SynThink. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. Retrieved from [Link]
-
Pharma Guide. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2). YouTube. Retrieved from [Link]
-
PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]
-
Scribd. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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Payesh Darou Zist Azma Laboratory. (n.d.). Pharmaceutical Impurity Detection Using LC-MS/MS. Retrieved from [Link]
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Organic Syntheses. (1922). Benzyl Benzoate. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2023). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. Retrieved from [Link]
-
European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]
-
Chromatography Online. (2014). Validation of Impurity Methods, Part II. Retrieved from [Link]
- Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
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Veeprho. (n.d.). Sodium Benzoate Impurities and Related Compound. Retrieved from [Link]
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Bioanalysis Zone. (2018). What are the main advantages of HRMS vs triple quadrupole MS?. Retrieved from [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry?. Retrieved from [Link]
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IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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PubMed. (2012). Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Sodium Benzoate-impurities. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of Methyl 3-bromo-6-cyano-2-methylbenzoate
This document provides a detailed, step-by-step protocol for the proper and safe disposal of Methyl 3-bromo-6-cyano-2-methylbenzoate. As a compound featuring a halogen, a cyanide group, and an organic ester moiety, it presents a complex hazard profile that demands rigorous adherence to specialized waste management procedures. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety and regulatory compliance.
Section 1: Immediate Safety Profile & Hazard Identification
Methyl 3-bromo-6-cyano-2-methylbenzoate must be treated as a multi-hazard substance. Its chemical structure dictates three primary waste classifications that govern its handling and disposal:
-
Cyanide-Containing Compound: The presence of the cyano (-CN) group makes this substance acutely toxic. The most critical danger is the potential for reaction with acids to produce highly lethal hydrogen cyanide (HCN) gas.[1][2]
-
Halogenated Organic Compound: The bromine atom classifies this as a halogenated organic waste.[3] These wastes cannot be mixed with non-halogenated solvents and require specific, often more costly, disposal methods like incineration at regulated facilities.[3][4]
-
Acutely Hazardous Waste (EPA P-List Equivalent): Due to its cyanide content, this compound and its empty containers should be managed as acutely toxic waste, consistent with the EPA's P-list designation for many cyanides.[5][6] This means even trace amounts of residue are considered hazardous.
Table 1: Hazard Summary and Primary Safety Imperatives
| Hazard Class | Primary Risk | Critical Safety Precaution |
| Acute Toxicity (Cyanide) | Ingestion, inhalation, or skin absorption can be fatal.[5] | Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE).[1][5] |
| Reactivity (Cyanide) | Contact with acids generates deadly hydrogen cyanide gas.[2] | NEVER allow contact with acids or acidic waste streams. Store separately from all acids.[1][2] |
| Environmental Hazard | Potential for significant harm to aquatic life and ecosystems. | Do not discharge to any sewer or drain.[7][8] |
| Irritant | May cause serious skin and eye irritation.[9][10] | Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[1][9] |
Diagram 1: Hazard Profile of Methyl 3-bromo-6-cyano-2-methylbenzoate
Caption: Key hazards stemming from the compound's functional groups.
Section 2: Pre-Disposal Planning & Waste Minimization
Effective waste management begins before the first reagent is measured. A sound experimental design incorporates waste minimization and safety from the outset.
-
Procurement: Purchase only the minimum quantity of Methyl 3-bromo-6-cyano-2-methylbenzoate required for your experimental series.[5]
-
Designated Area: All work involving this compound, including weighing and solution preparation, must occur within a certified chemical fume hood.[2][5] This area should be clearly marked with a sign indicating the presence of cyanide compounds.[2]
-
Waste Stream Identification: Before starting work, contact your institution's Environmental Health & Safety (EHS) department to confirm the precise waste stream for "acutely toxic halogenated cyanide compounds" and to procure the correct waste containers.[5]
Section 3: Segregation and Containerization Protocol (Step-by-Step)
Cross-contamination of waste streams is a serious safety breach and regulatory violation. The following protocol must be followed without deviation.
Step 1: Select the Correct Waste Container
You will require separate, dedicated containers for solid and liquid waste.[2][11]
-
Container Type: Use only EHS-provided or approved, chemically compatible containers with secure, vapor-tight screw caps.[6][12] Plastic containers are often preferred for halogenated waste.[13]
-
Dedicated Use: These containers must be used only for cyanide-containing waste.[2][11] Never mix other chemical wastes in these containers.
Step 2: Label the Container (Before First Use)
Proper labeling is critical for safety and compliance. Affix a hazardous waste tag to the container before adding the first drop of waste.[4][12] The label must include:
-
The full chemical name: "Waste Methyl 3-bromo-6-cyano-2-methylbenzoate". Do not use abbreviations.[12]
-
A clear warning: "Contains Cyanide. No Acids." [2]
-
The hazard characteristics: "Acutely Toxic," "Halogenated".[1][4]
-
The date waste generation began.[2]
Step 3: Segregate and Collect Waste
-
Liquid Waste: Collect all solutions containing the compound, including reaction mother liquors and the first rinse of any glassware, into the designated liquid waste container.[6] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
-
Solid Waste: All contaminated disposable materials—gloves, weigh boats, paper towels, silica gel, stir bars—must be collected in the dedicated solid waste container.[5][11] Do not place sharps in these containers.
-
Empty Original Container: The original reagent bottle, even when "empty," is considered hazardous waste.[5] Do not rinse it. Dispose of the sealed, empty container as solid hazardous waste.
Diagram 2: Disposal Workflow for Methyl 3-bromo-6-cyano-2-methylbenzoate
Caption: Step-by-step decision process for waste handling.
Section 4: Spill & Emergency Procedures
Accidents require immediate and correct action.
-
Small Spill (Contained within a Fume Hood):
-
Alert personnel in the immediate area. Do not attempt to clean a spill if you are unsure or uncomfortable.
-
Wearing appropriate PPE (lab coat, goggles, double nitrile gloves), decontaminate surfaces first with a pH 10 buffer solution.[11]
-
Follow the buffer wash with a freshly prepared 10% bleach solution.[11]
-
Absorb all cleaning liquids with vermiculite, sand, or chemical absorbent pads.[7]
-
Collect all contaminated materials into the designated solid cyanide hazardous waste container.[11]
-
-
Large Spill or Any Spill Outside a Fume Hood:
-
EVACUATE the area immediately. Alert all nearby personnel.[11]
-
If safe to do so, close the laboratory doors to contain vapors.
-
Call your institution's emergency number (e.g., 911 from a campus phone) and report a spill of an acutely toxic cyanide compound.[1][11]
-
Contact EHS for emergency response.[11]
-
If exposed, remove contaminated clothing and flush affected skin or eyes for at least 15 minutes in a safety shower or eyewash station.[2] Seek immediate medical attention.
-
Section 5: Final Disposal Logistics
-
Storage: Keep sealed hazardous waste containers in a designated and properly segregated Satellite Accumulation Area (SAA) within your laboratory.[4][5] The container must have secondary containment to prevent spills.
-
Pickup: Once a waste container is approximately 75% full, submit a chemical waste pickup request to your EHS department through their designated system.[4][5] Do not overfill containers.
Section 6: Regulatory Framework
The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA). Due to its properties, waste containing Methyl 3-bromo-6-cyano-2-methylbenzoate would likely be assigned multiple waste codes:
-
A "D" Code for Reactivity (D003): For wastes that can generate toxic gases (like HCN) when exposed to a pH between 2 and 12.5.[14]
-
An "F" Code: If used as a solvent, it would fall under codes for spent halogenated solvents (e.g., F001, F002).[15]
-
P-Listed Waste Treatment: As a cyanide compound, it is treated with the same stringency as acutely hazardous P-listed wastes.[5]
Compliance with these regulations is mandatory. Your institution's EHS department is your primary resource for ensuring adherence to all local, state, and federal rules.
References
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines.
- LSU Health Sciences Center New Orleans Environmental Health & Safety. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET: Methyl Benzoate.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate.
- Columbia University Environmental Health & Safety. (2013, May 7). Cyanide Safe Use Guidelines.
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- Indagoo Research Chemicals. (2026, January 9). SAFETY DATA SHEET: Methyl 3-bromo-3-methylbutanoate.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Temple University Environmental Health and Radiation Safety. (2021, October). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories.
- Acros Organics. (2025, December 21).
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: Methyl 3-cyanobenzoate.
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- Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
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- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
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- U.S. Environmental Protection Agency. (n.d.). § 261.31 Hazardous wastes from non-specific sources.
- California State University, Sacramento. (n.d.). Frequently-used federal hazardous waste codes.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
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A Senior Application Scientist's Guide to Handling Methyl 3-bromo-6-cyano-2-methylbenzoate
This guide provides a comprehensive operational plan for the safe handling and disposal of Methyl 3-bromo-6-cyano-2-methylbenzoate. As this is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this protocol is built upon a conservative assessment of its structural components: a brominated aromatic ring and a cyano (nitrile) group. This approach ensures a high margin of safety for all laboratory personnel.
Hazard Analysis: Understanding the Risks
To establish a robust safety protocol, we must first understand the potential hazards presented by the molecule's functional groups. The primary risks are associated with its brominated and cyano moieties.
-
Aromatic Bromo Group: Halogenated aromatic compounds can be irritants and may pose long-term health risks. Bromine-containing compounds can be corrosive and toxic.[1][2][3] Skin contact and inhalation of any dust or aerosols should be minimized.[2]
-
Cyano (Nitrile) Group: This is the most significant hazard. Organic cyanides are toxic and can be absorbed through the skin, inhaled, or ingested.[4][5] A critical concern is the potential for hydrolysis, especially in the presence of acids, to release highly toxic hydrogen cyanide (HCN) gas.[4] Due to this, cyanide compounds are classified as extremely hazardous substances.[6]
Given these risks, Methyl 3-bromo-6-cyano-2-methylbenzoate should be handled as a highly toxic substance with the potential for severe skin, eye, and respiratory irritation.[7][8][9][10]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent all routes of exposure.[11] The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.[7][9]
| Protection Type | Required PPE | Rationale and Key Considerations |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield worn over the goggles is required when handling larger quantities (>50 mL) or during procedures with a high splash potential.[1][5][8] |
| Hand Protection | Double Nitrile Gloves | The cyano group poses a significant dermal absorption risk. Double-gloving provides an extra layer of protection.[4][5] Gloves must be inspected for any signs of degradation or punctures before use.[12] Change gloves immediately if contamination is suspected and always before leaving the work area. |
| Body Protection | Chemical-Resistant Lab Coat & Apron | A fully buttoned lab coat made of a low-permeability material is required.[9][10] For procedures involving significant splash risks, a chemical-resistant apron should be worn over the lab coat. Ensure clothing covers the legs and arms completely.[5] |
| Respiratory Protection | Not typically required if used in a fume hood | All work with this compound must be performed in a certified chemical fume hood to control vapor and dust exposure.[1][4][5] If there is a potential for exposure outside of a fume hood (e.g., large spill), a full-face respirator with cartridges appropriate for organic vapors and acid gases should be used by trained emergency responders.[8][10] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes must be non-perforated and cover the entire foot to protect against spills.[11] |
Operational Workflow & Handling
Adherence to a strict operational workflow is critical for minimizing risk. Never work with this compound alone.[4][6]
Experimental Workflow Diagram
Caption: Standard operational workflow for handling Methyl 3-bromo-6-cyano-2-methylbenzoate.
Step-by-Step Handling Procedure:
-
Preparation :
-
Ensure the chemical fume hood has been certified within the last year.[6]
-
Don all required PPE as outlined in the table above.[13]
-
Clearly designate a work area within the fume hood for handling the compound.[4]
-
Keep all acids and strong oxidizing agents away from the designated area unless required by the specific protocol.[4][5]
-
Ensure an appropriate spill kit is readily accessible.[10]
-
-
Handling :
-
Purchase and use the smallest quantity of the chemical necessary for the experiment.[5][6]
-
Store the compound in a cool, dry, well-ventilated area in a tightly sealed container, separate from incompatible materials.[5][12]
-
Conduct all manipulations, including weighing and transfers, inside the designated area of the fume hood.[1][5]
-
-
Post-Procedure :
-
After completing the experimental work, decontaminate all surfaces and equipment. A recommended procedure is to first wipe surfaces with a pH 10 buffer solution, followed by a 10% bleach solution, and then a final water rinse.[4] All cleaning materials should be disposed of as hazardous waste.[4]
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[4][5][12]
-
Decontamination and Disposal Plan
Proper waste segregation is crucial to prevent dangerous chemical reactions, such as the generation of HCN gas.[5] All waste generated is considered hazardous.
Waste Segregation Logic
Caption: Decision tree for the proper segregation of waste streams.
Disposal Guidelines:
-
Halogenated Organic Waste : Any organic solvent waste containing Methyl 3-bromo-6-cyano-2-methylbenzoate (e.g., reaction mixtures in dichloromethane, rinses) should be collected in a designated, sealed, and properly labeled halogenated waste container.[14][15][16]
-
Aqueous Waste : Aqueous solutions containing the compound or cyanide salts must be kept separate from acidic waste. Collect in a dedicated "Aqueous Cyanide Waste" container.
-
Solid Waste : Contaminated solid materials, such as gloves, weighing paper, and silica gel, must be collected in a separate, clearly labeled "Solid Cyanide Waste" container.[6]
-
Empty Containers : The original container of Methyl 3-bromo-6-cyano-2-methylbenzoate, even when empty, must be treated as acutely toxic hazardous waste and disposed of accordingly.[6]
-
Labeling : All waste containers must be clearly labeled with their full chemical contents; do not use abbreviations.[13][14]
Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
-
Skin Contact : Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes.[4] Remove all contaminated clothing while under the shower. Seek immediate medical attention.
-
Eye Contact : Use an emergency eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air immediately.[5][12] If they are having difficulty breathing, call for emergency medical services.
-
Spill :
-
Small Spill (inside fume hood) : Absorb the spill with an inert material (e.g., vermiculite, sand).[1] Collect the absorbent material into a sealed container for hazardous waste disposal. Decontaminate the area as described above.
-
Large Spill (or any spill outside a fume hood) : Evacuate the laboratory immediately. Alert others in the vicinity and contact your institution's emergency response team.
-
References
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- Parcil Safety. (2024, October 30). Handling Chemicals in Industrial Sites: The Safest PPE and Respirators.
- LSU Health Shreveport Office of Environmental Health and Safety. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
- DuraLabel. (2026, January 15). Chemical Hazard PPE & How to Protect Workers From Poisons.
- Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
- Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
- MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines.
- Washington State University Environmental Health & Safety. Standard Operating Procedure for Bromine.
- Columbia University Environmental Health & Safety. (2013, May 7). Cyanide Safe Use Guidelines.
- Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
- Harvard University Environmental Health & Safety. Lab Safety Guideline: Cyanide.
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- Chamberland Lab, University of Richmond. SOP Working with Bromine.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
